![molecular formula C12H16ClNO3S B2627272 N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclopropanesulfonamide CAS No. 2034606-53-4](/img/structure/B2627272.png)

N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclopropanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

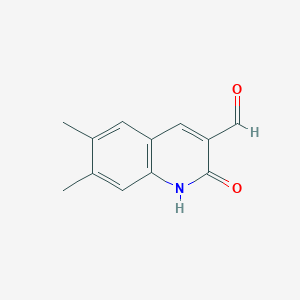

Description

Compounds like “N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopropanesulfonamide” belong to a class of organic compounds known as sulfanilides . These are aromatic compounds containing a sulfanilide moiety, with the general structure RS(=O)(=O)NC1=CC=CC=C1 .

Molecular Structure Analysis

The molecular structure of similar compounds can be viewed using Java or Javascript . The central CNOS chromophore is planar and forms a dihedral angle of 7.94(9)° with the N-bound 3-chlorophenyl ring .Chemical Reactions Analysis

Carbamates, which are chemically similar to, but more reactive than amides, are known to form polymers such as polyurethane resins . They are incompatible with strong acids and bases, and especially incompatible with strong reducing agents such as hydrides .Physical and Chemical Properties Analysis

Similar compounds are often brown chunky solids . They are insoluble in water and are probably combustible .Scientific Research Applications

Synthesis and Structural Analysis

Researchers have explored various synthesis methods and structural analyses for compounds related to "N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopropanesulfonamide". For instance, γ-Diphenylphosphinoxy Carbanions have been identified as slow reacting analogues of γ-halocarbanions, showcasing a method to produce substituted cyclopropanes through intramolecular nucleophilic substitution (Maąkosza & Wojtasiewicz, 2009). This reaction is pertinent to the synthesis of compounds with cyclopropane cores similar to the subject compound.

Moreover, the positional isomeric effect on the crystallization of chloro-substituted N-phenyl-2-phthalimidoethanesulfonamide derivatives has been studied, indicating the significance of intramolecular hydrogen-bond interactions in determining the structural characteristics of such compounds (Köktaş Koca et al., 2015). These insights could be crucial for understanding the crystalline structure of "N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopropanesulfonamide".

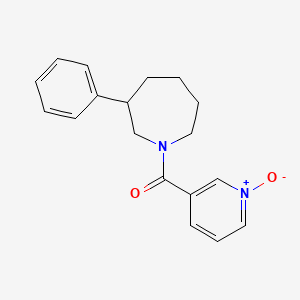

Potential Applications

The Lewis acid-catalyzed (3 + 2)-annulations of donor-acceptor cyclopropanes and ynamides present a method for synthesizing cyclopentene sulfonamides, highlighting the synthetic versatility of cyclopropane derivatives in producing complex molecules (Mackay et al., 2014). This method could be directly applicable or provide inspiration for synthetic routes involving "N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclopropanesulfonamide".

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO3S/c13-10-3-1-2-9(8-10)12(15)6-7-14-18(16,17)11-4-5-11/h1-3,8,11-12,14-15H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOSZYJCWWZLHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCCC(C2=CC(=CC=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2627189.png)

![5-amino-N-(3,4-dimethoxyphenyl)-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2627192.png)

![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2627195.png)

![(2E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B2627196.png)

![3-(2,6-dichlorobenzyl)-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2627199.png)

![3-[4-amino-3-({[(3,5-dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2627204.png)

![1-(3-methoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2627207.png)

![5-[2-(2,4-dichlorophenoxy)acetyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one](/img/structure/B2627208.png)